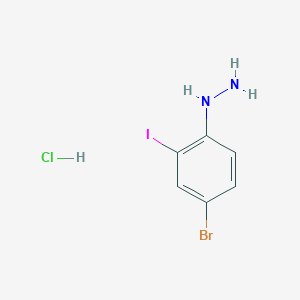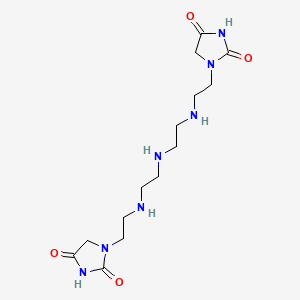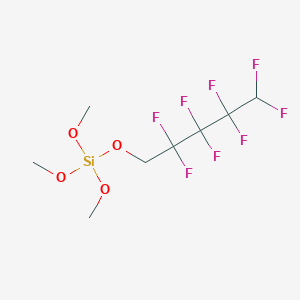
Cytidylyl-(3'->5')-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidylyl-(3’->5’)-guanosine is a dinucleotide composed of cytidine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ phosphate group of guanosine. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’->5’)-guanosine typically involves the coupling of cytidine and guanosine monomers. One common method is the phosphoramidite approach, which includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine and guanosine are protected using suitable protecting groups, such as dimethoxytrityl (DMT) for the 5’ hydroxyl group.
Activation of Phosphate Group: The 3’ hydroxyl group of cytidine is activated using a phosphoramidite reagent.
Coupling Reaction: The activated cytidine is then coupled with the 5’ hydroxyl group of guanosine.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester.
Deprotection: The protecting groups are removed to yield cytidylyl-(3’->5’)-guanosine.
Industrial Production Methods
Industrial production of cytidylyl-(3’->5’)-guanosine may involve automated solid-phase synthesis, which allows for the efficient and scalable production of oligonucleotides. This method uses a solid support to which the first nucleotide is attached, and subsequent nucleotides are added sequentially through cycles of deprotection, coupling, and oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent nucleosides.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, which may alter their chemical properties and biological activities.
Substitution: The nucleobases can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Cytidine and guanosine.
Oxidation: Oxidized forms of cytidine and guanosine.
Reduction: Reduced forms of cytidine and guanosine.
Applications De Recherche Scientifique
Cytidylyl-(3’->5’)-guanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides and nucleic acids.
Biology: Plays a role in understanding RNA and DNA synthesis, repair, and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and sequencing.
Mécanisme D'action
The mechanism of action of cytidylyl-(3’->5’)-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound can interact with various molecular targets, including enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. These interactions can affect the fidelity and efficiency of nucleic acid replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenylyl-(3’->5’)-cytidine: Similar structure but with adenine instead of guanine.
Uridylyl-(3’->5’)-cytidine: Contains uracil instead of guanine.
Thymidylyl-(3’->5’)-cytidine: Contains thymine instead of guanine.
Uniqueness
Cytidylyl-(3’->5’)-guanosine is unique due to the specific pairing of cytidine and guanosine, which can influence its chemical properties and biological activities. This specific pairing can affect the stability, reactivity, and interactions of the compound with other molecules, making it distinct from other dinucleotides.
Propriétés
Formule moléculaire |
C19H25N8O12P |
|---|---|
Poids moléculaire |
588.4 g/mol |
Nom IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32) |
Clé InChI |
CTMZLDSMFCVUNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)


![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)

![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)



